molecular formula C20H18N4O B3034396 1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol CAS No. 168848-20-2

1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol

Cat. No. B3034396
CAS RN: 168848-20-2
M. Wt: 330.4 g/mol
InChI Key: MBZINFISJNLCQJ-UHFFFAOYSA-N
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Description

The compound “1,1’-(Diphenyl)-3,3’-dimethyl-5-hydroxy[4,5’]pyrazol” is a derivative of pyrazole . Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine give 3,5-dimethylpyrazole .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The molecular weight of 1,2-Diphenyl-3,5-pyrazolidinedione is 220.2692 .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, they react with potassium borohydride to form a class of ligands known as scorpionate . They also undergo reactions with α,β-unsaturated aldehydes to form substituted pyrazoles .


Physical And Chemical Properties Analysis

Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . It has a melting point of 66 to 70 °C and a boiling point of 186 to 188 °C .

Scientific Research Applications

In Silico and In Vitro Antifungal Activity

Another study focuses on the synthesis of new 2-oxazolines derived from 1,3-diphenyl-4-formylpyrazoles. These compounds are evaluated in silico and in vitro against six Candida species .

Fluorescent Properties

1,3,5-Triarylpyrazoline compounds, including derivatives of our compound, exhibit excellent fluorescence. These compounds are used as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .

Cytotoxic Activity

A series of novel derivatives containing our compound’s core structure were designed and synthesized. Some of these derivatives showed promising cytotoxic activity .

Safety and Hazards

Pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mechanism of Action

Target of Action

The compound, also known as 5,5’-dimethyl-2,2’-diphenyl-2H,2’H-[3,4’-bipyrazole]-3’-ol, is a pyrazole derivative . Pyrazoles are known to interact with several targets, including Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and metabolism .

Mode of Action

For instance, some pyrazole derivatives have been reported to inhibit the activity of monoamine oxidase (MAO) , an enzyme involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to an increase in the levels of these neurotransmitters, potentially affecting mood and behavior .

Biochemical Pathways

Pyrazole derivatives have been associated with various biological activities, includingantibacterial , antifungal , antiparasitic , anti-inflammatory , antidepressant , anticonvulsant , antioxidant , and antitumor activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

Heterocyclic compounds like pyrazoles are known to have improvements in salt formation properties and solubility, which can enhance pharmacokinetic parameters . A study on a similar pyrazoline derivative showed good uptake at the tumor site, indicating potential bioavailability .

Result of Action

For instance, some pyrazole derivatives have been reported to exhibit neurotoxic potentials , leading to behavioral changes and body movement impairment . Other pyrazole derivatives have shown antitumor activities , suggesting potential effects on cell proliferation .

Action Environment

The synthesis of pyrazole derivatives can be influenced by various factors, including the use of different catalysts and ‘environment-friendly’ procedures . These factors could potentially influence the properties of the final compound, including its action and stability.

properties

IUPAC Name

5-methyl-4-(5-methyl-2-phenylpyrazol-3-yl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-14-13-18(23(21-14)16-9-5-3-6-10-16)19-15(2)22-24(20(19)25)17-11-7-4-8-12-17/h3-13,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZINFISJNLCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186072
Record name [4,5′-Bi-1H-pyrazol]-3(2H)-one, 3′,5-dimethyl-1′,2-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol

CAS RN

172889-30-4
Record name [4,5′-Bi-1H-pyrazol]-3(2H)-one, 3′,5-dimethyl-1′,2-diphenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172889-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4,5′-Bi-1H-pyrazol]-3(2H)-one, 3′,5-dimethyl-1′,2-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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